Ethyl 2,3-difluorobenzoate
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of fluorinated aromatic chemistry that gained momentum in the mid-20th century. While specific documentation of the first synthesis of this particular compound remains limited in available literature, its development can be traced to the systematic exploration of difluorinated benzoic acid derivatives that began in earnest during the 1960s and 1970s. The parent compound, 2,3-difluorobenzoic acid, was first characterized and studied extensively as researchers recognized the unique properties imparted by the specific positioning of fluorine atoms on the aromatic ring. The crystallographic studies of 2,3-difluorobenzoic acid revealed that it forms dimers stabilized by hydrogen bonds, with these dimers being stacked and held together by weak carbon-hydrogen to fluorine and carbon-hydrogen to oxygen interactions. This fundamental understanding of the parent acid's behavior provided the foundation for subsequent esterification studies that led to the development of various alkyl esters, including the ethyl derivative.
The emergence of this compound as a compound of interest coincided with the broader recognition of fluorinated compounds in pharmaceutical and materials science applications. Research institutions and chemical companies began systematic investigations into fluorinated aromatics during the 1980s and 1990s, driven by the unique properties that fluorine substitution imparts to organic molecules. The specific synthesis and characterization of this compound represented part of this larger effort to develop libraries of fluorinated building blocks for advanced synthetic applications. The compound's utility as a synthetic intermediate became apparent as organic chemists recognized its potential for introducing fluorinated aromatic moieties into more complex molecular structures.
Modern computational and analytical techniques have provided deeper insights into the historical development of fluorinated benzoate esters. The systematic study of structure-activity relationships in fluorinated aromatics has revealed why compounds like this compound gained prominence in synthetic chemistry. The specific positioning of the two fluorine atoms in the 2,3-difluoro pattern creates unique electronic effects that distinguish this compound from other fluorinated benzoate isomers, making it particularly valuable for specific synthetic transformations and applications.
Structural Characteristics and Nomenclature
This compound possesses the molecular formula C₉H₈F₂O₂ with a molecular weight of 186.16 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting its structure as the ethyl ester of 2,3-difluorobenzoic acid. The InChI (International Chemical Identifier) code for this compound is InChI=1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3, providing a unique textual representation of its molecular structure. The corresponding InChI Key is MBTGWZLPWWAHCU-UHFFFAOYSA-N, which serves as a shortened version of the full InChI code for database searches and chemical informatics applications.
The structural architecture of this compound features a benzene ring substituted with two fluorine atoms at the 2- and 3-positions relative to the carboxylate group, which is esterified with an ethyl group. The compound exists as a colorless to yellow liquid under standard conditions, with a predicted boiling point of 233.1 ± 30.0°C and a predicted density of 1.222 ± 0.06 grams per cubic centimeter. The spatial arrangement of the fluorine atoms creates significant electronic effects within the aromatic system, with the electron-withdrawing nature of fluorine influencing both the reactivity and physical properties of the molecule. The ester functionality provides additional sites for chemical transformation and contributes to the compound's solubility characteristics in organic solvents.
The three-dimensional structure of this compound exhibits specific conformational preferences due to the electronic interactions between the fluorine atoms and the aromatic π-system. Computational studies suggest that the molecule adopts conformations that minimize steric interactions while maximizing favorable electronic interactions. The ester group can rotate relatively freely around the bond connecting it to the aromatic ring, providing conformational flexibility that influences the compound's chemical behavior and interactions with other molecules. The specific positioning of the fluorine atoms at the 2- and 3-positions creates a unique electronic environment that distinguishes this isomer from other difluorinated benzoate esters, such as the 2,4-difluoro or 3,5-difluoro analogues.
Role in Modern Organic Chemistry
This compound has established itself as a versatile building block in contemporary organic synthesis, particularly in the development of fluorinated pharmaceuticals and advanced materials. The compound serves as an essential intermediate in synthetic pathways that require the introduction of fluorinated aromatic moieties into target molecules. Modern pharmaceutical research has increasingly focused on fluorinated compounds due to the unique properties that fluorine substitution imparts, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics that can improve drug efficacy and selectivity. This compound provides synthetic chemists with a readily available and stable source of the 2,3-difluorobenzoyl moiety, which can be incorporated into larger molecular frameworks through various coupling reactions and functional group transformations.
The synthetic utility of this compound extends beyond pharmaceutical applications to include its use in materials science research. The compound serves as a precursor for fluorinated polymers and specialty chemicals that require specific fluorine substitution patterns. Research in polymer chemistry has demonstrated that the incorporation of fluorinated aromatic units can significantly alter material properties, including thermal stability, chemical resistance, and optical characteristics. The specific electronic properties of the 2,3-difluoro substitution pattern make this compound particularly valuable for creating materials with tailored properties for specialized applications.
Contemporary synthetic methodologies have expanded the utility of this compound through the development of novel coupling reactions and functional group transformations. Cross-coupling reactions, particularly those involving transition metal catalysis, have enabled the efficient incorporation of the 2,3-difluorobenzoate moiety into complex molecular architectures. The ester functionality provides a convenient handle for further chemical modification, allowing for the preparation of amides, alcohols, and other derivatives through established synthetic protocols. Research has also demonstrated the compound's utility in the synthesis of heterocyclic systems, where the fluorinated aromatic ring can serve as a key structural component or synthetic intermediate.
The analytical characterization of this compound has benefited from advances in modern instrumental techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, with the fluorine atoms serving as distinctive spectroscopic handles that facilitate structural assignment and purity assessment. Mass spectrometry techniques enable precise molecular weight determination and fragmentation pattern analysis, which is particularly useful for synthetic applications where product identification is crucial. High-performance liquid chromatography methods have been developed for the purification and analytical quantification of this compound in synthetic mixtures, supporting its use in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2,3-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGWZLPWWAHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375601 | |
| Record name | ethyl 2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-65-9 | |
| Record name | Ethyl 2,3-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773134659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethyl 2,3-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2,3-Difluorobenzoic Acid
The most common and direct method to prepare Ethyl 2,3-difluorobenzoate is the Fischer esterification of 2,3-difluorobenzoic acid with ethanol, catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to drive the equilibrium toward ester formation.
-
- Temperature: 80–110°C (reflux)
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Molar ratio: Excess ethanol to acid to shift equilibrium
- Time: Several hours (commonly 4–24 h depending on scale and catalyst)
Procedure:
The acid and ethanol are mixed with the acid catalyst and heated under reflux. After completion, the reaction mixture is cooled, neutralized (if necessary), and the product is isolated by extraction, followed by purification through vacuum distillation or recrystallization.Purification:
Vacuum distillation at reduced pressure (~8 mmHg) with a boiling point around 88°C is effective to purify the ester. Recrystallization from suitable solvents may be employed to enhance purity.
Alternative Synthetic Approaches
Transesterification:
this compound can also be prepared by transesterification of methyl or other alkyl esters of 2,3-difluorobenzoic acid with ethanol in the presence of acid or base catalysts. This method is useful when methyl esters are more readily available.Carboxylate salt alkylation:
Alkylation of the carboxylate salt of 2,3-difluorobenzoic acid with ethyl halides under basic conditions can yield the ethyl ester, although this is less common industrially.
Industrial Production Methods
Industrial synthesis often employs continuous flow reactors to enhance reaction efficiency and yield. Advanced catalysts and optimized parameters (temperature, pressure, residence time) are used to maximize throughput and minimize byproducts. Continuous flow techniques also improve safety when handling corrosive acid catalysts and volatile solvents.
Reaction Mechanisms and Influencing Factors
- The electron-withdrawing fluorine atoms at positions 2 and 3 on the benzene ring increase the acidity of the carboxylic acid, facilitating esterification.
- The fluorine substituents also influence the reactivity of the aromatic ring in subsequent transformations, such as nucleophilic aromatic substitution.
- Control of reaction stoichiometry, temperature, and catalyst concentration is critical to prevent side reactions such as hydrolysis or over-esterification.
Analytical Characterization of the Prepared Compound
Characterization techniques are crucial for confirming the successful synthesis and purity of this compound:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Identification of fluorine substitution patterns and electronic environment | Chemical shifts δ ≈ -110 to -140 ppm for ortho/meta fluorines |
| IR Spectroscopy | Confirmation of functional groups | Ester carbonyl stretch at ~1720 cm⁻¹; C–F stretch at 1200–1100 cm⁻¹ |
| GC-MS / HPLC | Purity assessment and byproduct detection | Single peak corresponding to molecular ion at m/z 186.15 (Molecular weight) |
| Elemental Analysis | Verification of molecular composition | Consistency with C9H8F2O2 formula |
Comparative Data on Reactivity and Stability
| Parameter | This compound | Comments |
|---|---|---|
| Hydrolysis half-life (pH 7.4) | ~48 hours | Moderate stability under neutral conditions |
| Boiling point (vacuum) | ~88°C at 8 mmHg | Suitable for vacuum distillation purification |
| Reactivity with nucleophiles | Moderate | Activated aromatic ring due to fluorines |
Data extrapolated from analogous fluorinated benzoate esters and experimental studies.
Research Findings and Optimization Insights
Yield Optimization:
Studies indicate that maintaining a slight excess of ethanol and careful control of acid catalyst concentration improves yields up to 85–90%. Prolonged reflux beyond optimal time can lead to hydrolysis and reduced purity.Catalyst Selection:
Sulfuric acid remains the preferred catalyst due to its strong acidity and availability, but p-toluenesulfonic acid offers advantages in milder reaction conditions and easier work-up.Continuous Flow Advantages:
Industrial-scale continuous flow esterification reduces reaction time, improves heat and mass transfer, and minimizes side reactions, leading to higher throughput and consistent product quality.
Summary Table of Preparation Methods
| Method | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Fischer Esterification | Reflux with ethanol, sulfuric acid catalyst | Direct, high yield, simple setup | Requires acid handling, long reflux |
| Transesterification | Acid/base catalyst, ethanol, methyl ester | Useful if methyl esters available | Additional steps, catalyst removal |
| Carboxylate Alkylation | Base, ethyl halide | Alternative route | Less common, possible side reactions |
| Continuous Flow Esterification | Controlled temperature and flow rates | High efficiency, scalable | Requires specialized equipment |
Scientific Research Applications
Chemistry
Ethyl 2,3-difluorobenzoate is primarily used as an intermediate in the synthesis of more complex organic compounds. Its difluorinated structure enhances reactivity, making it a valuable reagent in organic synthesis.
- Reactions : It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which can stabilize negative charges during reaction mechanisms.
Biology
In biological research, this compound has been investigated for its potential as a building block for biologically active compounds. Its fluorinated nature may influence biological activity and metabolic stability.
- Enzyme Inhibition Studies : Research indicates that fluorinated compounds can effectively inhibit certain enzymes, which is crucial in drug design and development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to enhanced biological activity.
- Drug Discovery : this compound is explored for its potential use in creating new anti-inflammatory and anticancer drugs.
Study on Enzyme Inhibition
A study focused on the ability of this compound to inhibit cytochrome P450 enzymes demonstrated significant potency compared to non-fluorinated analogs. The results indicated a dose-dependent inhibition pattern with notable IC50 values.
Anticancer Research
In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
Animal model studies indicated that administration of this compound led to a marked decrease in inflammatory markers and improved clinical outcomes in models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 2,3-difluorobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes it more susceptible to nucleophilic attack. The ester group can also participate in various reactions, such as hydrolysis and reduction, through well-known organic reaction mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ethyl 2,4-Difluorobenzoate and Ethyl 3,4-Difluorobenzoate
Key Differences :
- Electronic Effects: The 2,3-difluoro substitution creates an ortho-difluoro pattern, inducing steric hindrance and altering resonance stabilization compared to 2,4- or 3,4-difluoro isomers.
- Synthetic Applications :
- Ethyl 2,3-difluorobenzoate is utilized in synthesizing antimony(V) complexes, where fluorine positioning affects Sb–O bond lengths (2.286–2.317 Å) and axial angles .
- Ethyl 2,4-difluorobenzoate (CAS: 108928-00-3) is a common intermediate in fungicide production due to its balanced electronic profile .
Table 1: Physical and Chemical Properties of Ethyl Difluorobenzoate Isomers
Methyl vs. Ethyl Esters: Mthis compound
Key Differences :
- Steric and Solubility Effects :
- Reactivity :
- Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric protection of the ester carbonyl.
Higher Fluorinated Analogs: Ethyl 2,3,6-Trifluorobenzoate
Key Differences :
- This enhances its utility in nucleophilic aromatic substitution reactions .
- Molecular Geometry :
- Additional fluorine atoms can distort coordination geometries in metal complexes, as seen in antimony derivatives .
Biological Activity
Ethyl 2,3-difluorobenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate structure with two fluorine substituents at the 2 and 3 positions of the benzene ring. The presence of fluorine atoms can significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoro substituents enhance the compound's lipophilicity, which may facilitate its penetration into biological membranes.
Key Mechanisms:
- Enzyme Inhibition: this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation: The compound could interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Cytotoxic Effects: In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against human leukemia cells (K562) .
- Anti-inflammatory Activity: this compound has been explored for its potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Cytotoxic Evaluation:
A study investigated the cytotoxic effects of this compound derivatives on K562 cells. The results showed that compounds with fluorine substitutions had enhanced cytotoxicity compared to their non-fluorinated counterparts. The most potent derivative exhibited an IC50 value of 0.84 µM . -
Antimicrobial Activity Assessment:
In a comparative study on antimicrobial efficacy, this compound was tested against several pathogens. It demonstrated significant inhibition zones in agar diffusion assays against both gram-positive and gram-negative bacteria . -
Structure-Activity Relationship (SAR):
Research into the structure-activity relationship highlighted that the introduction of fluorine atoms at specific positions on the benzene ring contributes positively to both cytotoxicity and antimicrobial activity, suggesting a strategic approach for designing more effective derivatives .
Data Tables
| Property/Activity | Value/Effect |
|---|---|
| Molecular Formula | C9H8F2O2 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity (IC50 against K562 cells) | 0.84 µM |
| Inhibition Zones (mm) | Varies by bacterial strain |
Q & A
Q. What are the common synthetic routes for preparing ethyl 2,3-difluorobenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2,3-difluorobenzoic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves controlling stoichiometric ratios, reaction temperature (80–110°C), and catalyst concentration. Alternative routes include transesterification of methyl esters or carboxylate salt alkylation. Purity can be enhanced by vacuum distillation (boiling point ~88°C/8 mmHg) or recrystallization .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments (δ ≈ -110 to -140 ppm for ortho/meta fluorine).
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹).
- GC-MS/HPLC : Validates purity and detects byproducts. Cross-validation with elemental analysis (C, H, F) ensures structural integrity .
Q. How does the position of fluorine substituents influence the compound's physicochemical properties?
The 2,3-difluoro configuration increases electron-withdrawing effects, lowering the ester’s pKa (enhanced acidity) and altering solubility. Fluorine’s ortho/para-directing nature affects reactivity in subsequent reactions (e.g., electrophilic substitution). Computational studies (DFT) can predict logP (~2.1) and dipole moments, critical for solvent selection .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Fluorine’s small atomic radius and high electronegativity complicate X-ray diffraction due to weak scattering. Solutions include:
Q. How can contradictory data in reaction yields or regioselectivity be systematically addressed?
Contradictions often stem from competing reaction pathways (e.g., nucleophilic vs. electrophilic attack). Strategies:
Q. What role does this compound play in designing fluorinated pharmaceutical intermediates?
The compound serves as a precursor for bioactive molecules (e.g., kinase inhibitors or anti-inflammatory agents). Its fluorine atoms improve metabolic stability and membrane permeability. Key applications:
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
this compound is hygroscopic and prone to hydrolysis in polar solvents (e.g., DMSO, H₂O). Stability protocols:
- Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM).
- Monitor degradation via periodic ¹H NMR or LC-MS.
- Add stabilizers (e.g., BHT) to suppress radical-mediated ester cleavage .
Methodological Tables
Q. Table 1: Comparative Reactivity of Fluorinated Benzoate Esters
Q. Table 2: Crystallographic Parameters for Antimony Complexes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
